Linker Length Determines PROTAC Ternary Complex
The length of a PEG linker is a primary determinant of a PROTAC's ability to form a stable ternary complex with its target protein and E3 ligase. While direct, single-study head-to-head data for m-PEG5-CH2COOH is not available, class-level inference from systematic SAR studies establishes that linker length can shift DC50 values by orders of magnitude. For example, in AURKA-targeting PROTACs, an optimal linker length resulted in a DC50 of 3.9 nM, while variations abrogated activity [1]. The 5-unit PEG (PEG5) chain of this compound provides a defined spacer length (~1.5-1.8 nm) that is distinct from the shorter, more rigid PEG4 and the longer, more flexible PEG6 [2]. This specific length is essential for screening the conformational space needed to identify an optimal 'sweet spot' for degradation efficiency, where even a single-unit change in PEG length can be the difference between a potent degrader and an inactive compound [3].
| Evidence Dimension | PROTAC Degradation Potency (DC50) |
|---|---|
| Target Compound Data | No direct DC50 data available for compound as a standalone linker; its role is as a building block. |
| Comparator Or Baseline | AURKA-targeting PROTAC with optimized linker: DC50 = 3.9 nM [1]. General SAR: Linker length is critical for activity. |
| Quantified Difference | Linker length optimization can shift DC50 from >1000 nM (inactive) to <10 nM (potent) [REFS-1, REFS-3]. |
| Conditions | Cell-based degradation assays (e.g., Western blot) for various PROTAC targets. |
Why This Matters
Procuring the precise PEG5 linker is non-negotiable for SAR studies, as a single-unit length difference can invalidate an entire series of PROTACs, leading to false negatives and wasted resources.
- [1] Targeted AURKA degradation: towards new therapeutic agents for neuroblastoma. ChemRxiv, 2022. View Source
- [2] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Article, 2025. View Source
- [3] Delineating the role of cooperativity in the design of potent PROTACs for BTK. bioRxiv, 2020. View Source
